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Compound of Interest

Compound Name: N-Isopropylbenzylamine

Cat. No.: B094796

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
N-Isopropylbenzylamine, a secondary amine of significant interest in synthetic chemistry and
forensic analysis. This document presents its characteristic Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental
protocols and a logical workflow for its identification.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for N-
Isopropylbenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for N-lsopropylbenzylamine
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. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
) Aromatic protons
7.10 - 7.50 Multiplet 5H -
(CeH5s)
. Methylene
3.770 Singlet 2H -
protons (-CHz-)
Methine proton (-
2.838 Septet 1H 6.2
CH-)
Methyl protons (-
1.088 Doublet 6H 6.2
CH(CHs)2)
. Amine proton (-
1.25 Singlet 1H -

NH-)

Solvent: CDCls. Instrument Frequency: 90 MHz.[1]

Table 2: 13C NMR Spectroscopic Data for N-Isopropylbenzylamine

Chemical Shift (6) ppm

Assignment

140.8 Quaternary Aromatic Carbon (C-ipso)
128.3 Aromatic C-H (ortho/meta)

128.1 Aromatic C-H (ortho/meta)

126.8 Aromatic C-H (para)

53.4 Methylene Carbon (-CH2-)

48.9 Methine Carbon (-CH-)

22.9 Methyl Carbons (-CH(CHs)2)

Solvent: CDCIs. The chemical shifts for the aromatic carbons can vary slightly based on the

specific ortho, meta, and para positions. Carbons attached to the amine nitrogen are typically
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deshielded and appear in the 30-60 ppm range in the 3C NMR spectrum.[2]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N-Isopropylbenzylamine

Wavenumber (cm~?) Intensity Assignment

N-H Stretch (Secondary

3300 - 3500 Medium, Sharp )

Amine)
3020 - 3080 Medium Aromatic C-H Stretch
2850 - 2970 Strong Aliphatic C-H Stretch
1600, 1495, 1450 Medium-Weak Aromatic C=C Bending
1125 Medium C-N Stretch

C-H Out-of-plane Bending
700 - 750 Strong

(Monosubstituted Benzene)

Secondary amines typically show a single sharp N-H stretching absorption band in the 3300 to
3500 cm~1 region.[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for N-Isopropylbenzylamine

miz Relative Intensity Assighment

150 Moderate [M+H]* (Molecular lon)
134 Moderate [M-CHs]*

91 High [C7H7]* (Tropylium ion)
58 High [CsHsN]*

The molecular ion peak is observed at m/z 150 ([M+H]*) in ESI-MS.[4][5] The fragmentation
pattern is characterized by the prominent tropylium ion at m/z 91 and another significant
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fragment at m/z 58.[4][5]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined
below.

'H and *C NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Dissolve 5-25 mg of N-Isopropylbenzylamine in approximately 0.6-0.7 mL of deuterated
chloroform (CDCls).

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean 5 mm NMR tube to remove any particulate matter.

o Ensure the final sample height in the NMR tube is between 4.5 and 5 cm.
e Instrumentation:

o A standard NMR spectrometer with a proton frequency of at least 300 MHz is
recommended. The data presented was acquired on a 90 MHz instrument.[1]

o The instrument should be equipped with a probe capable of both *H and 13C detection.
o Data Acquisition:
o HNMR:
= Tune and shim the probe to optimize the magnetic field homogeneity.

» Acquire the spectrum using a standard single-pulse experiment.
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» Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-
16 scans.

» Reference the spectrum to the residual CHCIs signal at 7.26 ppm.

o 13C NMR:
» Utilize a proton-decoupled pulse sequence.

» A sufficient number of scans should be acquired to achieve an adequate signal-to-noise
ratio, which will depend on the sample concentration and instrument sensitivity.

» Reference the spectrum to the CDCIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N-Isopropylbenzylamine.
Methodology:
e Sample Preparation:

o As N-Isopropylbenzylamine is a liquid at room temperature, the spectrum can be
obtained "neat" (undiluted).

o Place one to two drops of the neat liquid between two clean, dry sodium chloride (NaCl) or
potassium bromide (KBr) salt plates to form a thin film.

e Instrumentation:

o A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.
o Data Acquisition:

o Record a background spectrum of the clean salt plates.

o Place the sample assembly in the spectrometer's sample holder.

o Acquire the sample spectrum over a typical range of 4000-600 cm~1,
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o The final spectrum is presented in terms of transmittance or absorbance as a function of
wavenumber (cm™1).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of N-
Isopropylbenzylamine, and to separate it from potential impurities or isomers.

Methodology:
e Sample Preparation:

o Prepare a dilute solution of N-Isopropylbenzylamine in a volatile organic solvent such as
methanol or dichloromethane (e.g., 1 mg/mL).

o Further dilute as necessary to fall within the linear range of the instrument.
e Instrumentation:
o A gas chromatograph coupled to a mass spectrometer (GC-MS) system.
o A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for the separation.
» Data Acquisition:
o Gas Chromatography (GC) Conditions:
» |njector Temperature: 250 °C
» Carrier Gas: Helium at a constant flow rate.

» Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for
1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

» Injection Mode: Split or splitless, depending on the sample concentration.
o Mass Spectrometry (MS) Conditions:

» |onization Mode: Electron lonization (EIl) at 70 eV.
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Scan Range: m/z 40-400.

lon Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Analytical Workflow

Mass Analyzer: Quadrupole or lon Trap.

The following diagram illustrates a logical workflow for the spectroscopic identification of N-

Isopropylbenzylamine and its differentiation from potential isomers, such as

methamphetamine, with which it is sometimes confused.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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